molecular formula C29H25N3O7S B2365410 N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896706-66-4

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2365410
CAS No.: 896706-66-4
M. Wt: 559.59
InChI Key: SKEJEPOQHQZKBH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C29H25N3O7S and its molecular weight is 559.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinones are a class of compounds with diverse synthetic routes and chemical properties. For example, research has explored the synthesis of various quinazolin-4(3H)-ones and related heterocycles through reactions involving anthranilamide and isocyanates, highlighting the versatility of these scaffolds in organic synthesis (Chern et al., 1988). Similarly, the development and binding mode assessment of novel thymidylate synthase inhibitors targeting tumor cells have been detailed, showcasing the application of quinazolinone derivatives in the development of anticancer agents (Tochowicz et al., 2013).

Antitumor and Anticancer Activity

Several studies have demonstrated the antitumor activities of quinazolinone derivatives. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with some compounds showing potent inhibitory effects against various cancer cell lines, significantly more than the positive control 5-FU. This suggests the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

Quinazolinones have also been evaluated for their antimicrobial and antifungal activities. Some derivatives displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their potential as antimicrobial agents. For instance, certain quinazolin-4(3H)-one derivatives showed considerable antibacterial and antifungal activity, highlighting the potential of these compounds in addressing microbial resistance (Fawzy et al., 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7S/c33-22(19-5-2-1-3-6-19)15-40-29-31-21-13-26-25(38-17-39-26)12-20(21)28(35)32(29)10-4-7-27(34)30-14-18-8-9-23-24(11-18)37-16-36-23/h1-3,5-6,8-9,11-13H,4,7,10,14-17H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEJEPOQHQZKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=CC=C6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.